Cas no 1805671-05-9 (Methyl 3-chloromethyl-2-cyano-4-(difluoromethoxy)benzoate)

Methyl 3-chloromethyl-2-cyano-4-(difluoromethoxy)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-chloromethyl-2-cyano-4-(difluoromethoxy)benzoate
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- Inchi: 1S/C11H8ClF2NO3/c1-17-10(16)6-2-3-9(18-11(13)14)7(4-12)8(6)5-15/h2-3,11H,4H2,1H3
- InChI Key: KGSHZBCTLTXARX-UHFFFAOYSA-N
- SMILES: ClCC1C(=CC=C(C(=O)OC)C=1C#N)OC(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 344
- XLogP3: 2.8
- Topological Polar Surface Area: 59.3
Methyl 3-chloromethyl-2-cyano-4-(difluoromethoxy)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015009526-1g |
Methyl 3-chloromethyl-2-cyano-4-(difluoromethoxy)benzoate |
1805671-05-9 | 97% | 1g |
1,504.90 USD | 2021-06-21 |
Methyl 3-chloromethyl-2-cyano-4-(difluoromethoxy)benzoate Related Literature
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J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
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Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
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3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
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Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
Additional information on Methyl 3-chloromethyl-2-cyano-4-(difluoromethoxy)benzoate
Comprehensive Overview of Methyl 3-chloromethyl-2-cyano-4-(difluoromethoxy)benzoate (CAS No. 1805671-05-9)
Methyl 3-chloromethyl-2-cyano-4-(difluoromethoxy)benzoate (CAS No. 1805671-05-9) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical intermediates and agrochemical research. This compound, characterized by its unique molecular structure featuring a chloromethyl, cyano, and difluoromethoxy functional groups, is widely utilized in the synthesis of advanced materials and bioactive molecules. Its versatility and reactivity make it a valuable building block in modern chemical synthesis.
The growing interest in Methyl 3-chloromethyl-2-cyano-4-(difluoromethoxy)benzoate is driven by its potential applications in drug discovery and crop protection. Researchers are particularly intrigued by its ability to serve as a precursor for compounds with enhanced bioactivity and selectivity. In recent years, the demand for such intermediates has surged, as the pharmaceutical and agricultural industries seek innovative solutions to address global challenges like drug resistance and sustainable farming practices.
One of the key advantages of Methyl 3-chloromethyl-2-cyano-4-(difluoromethoxy)benzoate lies in its structural adaptability. The presence of the cyano group allows for further functionalization, enabling chemists to tailor the compound for specific applications. Additionally, the difluoromethoxy moiety contributes to improved metabolic stability, a critical factor in the development of long-lasting agrochemicals and pharmaceuticals. These attributes align with current trends in green chemistry and precision medicine, where efficiency and environmental compatibility are paramount.
From a synthetic perspective, Methyl 3-chloromethyl-2-cyano-4-(difluoromethoxy)benzoate offers a robust platform for the construction of heterocyclic compounds. Its reactivity profile is well-documented, making it a reliable choice for multi-step synthesis. Recent studies have highlighted its utility in the preparation of pyridine and pyrimidine derivatives, which are core structures in many FDA-approved drugs. This has further solidified its position as a cornerstone in medicinal chemistry.
The compound's relevance extends to the agrochemical sector, where it is employed in the development of next-generation pesticides and herbicides. The incorporation of difluoromethoxy groups has been shown to enhance the efficacy of these products while minimizing environmental impact. This is particularly important in light of increasing regulatory scrutiny and consumer demand for eco-friendly solutions. As such, Methyl 3-chloromethyl-2-cyano-4-(difluoromethoxy)benzoate is poised to play a pivotal role in shaping the future of sustainable agriculture.
In the context of industrial applications, Methyl 3-chloromethyl-2-cyano-4-(difluoromethoxy)benzoate is valued for its scalability and cost-effectiveness. Manufacturers have optimized production processes to ensure high yields and purity, meeting the stringent requirements of end-users. Quality control measures, including advanced analytical techniques like HPLC and NMR, are routinely employed to verify the compound's integrity. These practices underscore the industry's commitment to delivering reliable and high-performance chemical solutions.
Looking ahead, the potential of Methyl 3-chloromethyl-2-cyano-4-(difluoromethoxy)benzoate is vast. Ongoing research explores its utility in novel therapeutic areas, such as oncology and neurology, where its unique properties could unlock new treatment modalities. Similarly, in agrochemistry, efforts are underway to leverage its structural features for the design of biodegradable pesticides. These developments reflect the compound's enduring relevance in addressing contemporary scientific and societal challenges.
For researchers and industry professionals seeking detailed technical data, Methyl 3-chloromethyl-2-cyano-4-(difluoromethoxy)benzoate (CAS No. 1805671-05-9) is supported by a wealth of literature and patents. Its synthesis, characterization, and applications are well-documented, providing a solid foundation for further exploration. As the scientific community continues to push the boundaries of innovation, this compound is expected to remain at the forefront of cutting-edge research and development.
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